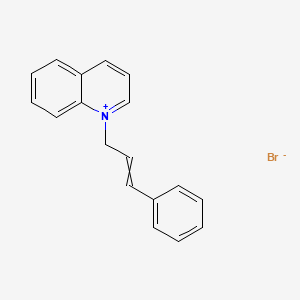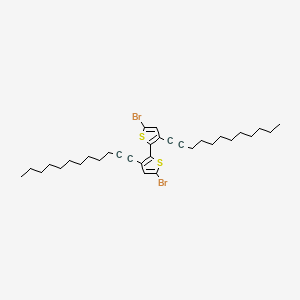![molecular formula C21H21N2S+ B12549028 Benzothiazolium, 3-ethyl-2-[(1-ethyl-4(1H)-quinolinylidene)methyl]- CAS No. 171367-97-8](/img/structure/B12549028.png)
Benzothiazolium, 3-ethyl-2-[(1-ethyl-4(1H)-quinolinylidene)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazolium, 3-ethyl-2-[(1-ethyl-4(1H)-quinolinylidene)methyl]-: is an organic compound with a complex structure that includes both benzothiazole and quinoline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazolium, 3-ethyl-2-[(1-ethyl-4(1H)-quinolinylidene)methyl]- typically involves the condensation of 3-ethylbenzothiazolium iodide with 1-ethyl-4(1H)-quinolinecarbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzothiazolium, 3-ethyl-2-[(1-ethyl-4(1H)-quinolinylidene)methyl]- can undergo oxidation reactions, often resulting in the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzothiazolium moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted benzothiazolium derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Acts as a reagent in various organic transformations.
Biology:
- Investigated for its potential as a fluorescent probe in biological imaging.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as an antimicrobial and anticancer agent.
- Evaluated for its ability to inhibit specific enzymes or receptors.
Industry:
- Utilized in the development of dyes and pigments.
- Applied in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzothiazolium, 3-ethyl-2-[(1-ethyl-4(1H)-quinolinylidene)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- Benzothiazolium, 3-ethyl-2-methyl-
- Quinolinylidene derivatives
- Benzothiazole-based compounds
Comparison:
- Uniqueness: Benzothiazolium, 3-ethyl-2-[(1-ethyl-4(1H)-quinolinylidene)methyl]- is unique due to its combined benzothiazole and quinoline structure, which imparts distinct chemical and biological properties.
- Chemical Properties: Compared to similar compounds, it exhibits enhanced stability and reactivity.
- Biological Activity: It may show different or enhanced biological activities due to the presence of both benzothiazole and quinoline moieties.
This detailed article provides a comprehensive overview of Benzothiazolium, 3-ethyl-2-[(1-ethyl-4(1H)-quinolinylidene)methyl]- and its various aspects, from synthesis to applications and comparisons with similar compounds
Eigenschaften
CAS-Nummer |
171367-97-8 |
|---|---|
Molekularformel |
C21H21N2S+ |
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
3-ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole |
InChI |
InChI=1S/C21H21N2S/c1-3-22-14-13-16(17-9-5-6-10-18(17)22)15-21-23(4-2)19-11-7-8-12-20(19)24-21/h5-15H,3-4H2,1-2H3/q+1 |
InChI-Schlüssel |
SFTZBFQWPQDHFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




methanethione](/img/structure/B12548969.png)
![1-[3-(Carbamoylamino)propyl]-3-[2-[3-(carbamoylamino)propylcarbamoylamino]ethyl]urea](/img/structure/B12548975.png)




![7-Phosphabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12549003.png)




![3H-Naphtho[2,1-b]pyran-3-one, 1-(1-piperazinyl)-](/img/structure/B12549025.png)
